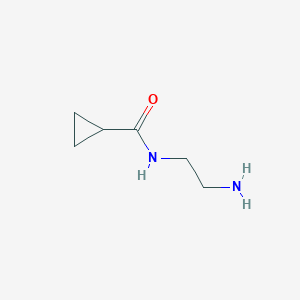

N-(2-aminoethyl)cyclopropanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-aminoethyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-3-4-8-6(9)5-1-2-5/h5H,1-4,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKJAZWKXFLGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Cyclopropane Moiety in Organic Synthesis and Biological Systems

The cyclopropane (B1198618) ring is a highly significant structural motif in medicinal chemistry and drug discovery. nih.gov Its inclusion in a molecule introduces a well-defined three-dimensional shape, conformational rigidity, and unique electronic properties stemming from its strained ring structure. nih.govnbinno.com The three carbon atoms of the cyclopropane ring are coplanar, and the C-C bonds are shorter with an enhanced p-character, making them stronger than typical aliphatic C-H bonds. scientificupdate.com

In compound design, the cyclopropane moiety offers several advantages:

Conformational Locking : The inherent rigidity of the ring allows chemists to precisely control the spatial arrangement of other functional groups. This can enhance the molecule's ability to bind to specific biological targets like enzymes or receptors, potentially leading to higher potency and selectivity. nbinno.com

Metabolic Stability : Compared to more flexible linear aliphatic chains, the cyclopropane ring is generally more resistant to common metabolic pathways, such as oxidation. nbinno.com This increased stability can result in a longer biological half-life for a drug, which is a critical factor in pharmaceutical development. nbinno.com

Isosteric Replacement : The cyclopropyl (B3062369) group is often used as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene. This strategy is employed to improve a compound's properties, including increasing potency and reducing off-target effects. scientificupdate.com

The proven track record of this small ring system is evident in the number of small molecule drugs approved by the FDA that contain a cyclopropyl group. scientificupdate.com Its presence has been linked to a range of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.net

Role of the Amide and Aminoethyl Functionalities in Compound Design

The amide and aminoethyl functionalities are crucial components in the design of bioactive compounds, including N-(2-aminoethyl)cyclopropanecarboxamide.

The amide functional group is one of the most important functionalities in medicinal chemistry, present in a significant percentage of all drug molecules. ontosight.airesearchgate.net Its importance stems from its unique properties:

Stability and Versatility : Amide bonds are relatively stable and are found in a vast number of natural and synthetic compounds, including peptides and proteins. numberanalytics.com

Hydrogen Bonding : An amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows it to form strong, directional interactions with biological targets, which is critical for molecular recognition and binding affinity. nih.gov

Influence on Pharmacokinetics : The presence of an amide group can significantly affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties, influencing factors like solubility and bioavailability. numberanalytics.com

The aminoethyl functionality [-CH₂CH₂NH₂] serves multiple roles in compound design. It acts as a flexible linker or spacer, connecting the core cyclopropanecarboxamide (B1202528) structure to other parts of a molecule in more complex derivatives. The primary amine group is a key site for chemical reactions, allowing for the synthesis of a wide array of derivatives. evitachem.com Furthermore, the amino group is basic and can be protonated under physiological conditions. This positive charge can facilitate electrostatic interactions with negatively charged residues on biological targets, such as enzymes or receptors, potentially modulating their activity. evitachem.com

Overview of Research Trajectories for N 2 Aminoethyl Cyclopropanecarboxamide Derivatives

Research involving N-(2-aminoethyl)cyclopropanecarboxamide often focuses on its use as a scaffold for creating novel derivatives with specific biological activities. By chemically modifying the core structure, scientists aim to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

One common strategy involves acylation or alkylation at the terminal amino group of the aminoethyl chain. This allows for the introduction of various substituents, leading to the synthesis of diverse compound libraries. For instance, research has been conducted on N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide, a derivative where a 2-methylpropyl group is attached to the terminal nitrogen. smolecule.com Such modifications are explored for their potential to modulate enzyme activity or receptor signaling pathways, with applications in areas like neuropharmacology. smolecule.com

Another research avenue explores the synthesis of derivatives by modifying the cyclopropane (B1198618) ring itself, such as with the addition of a phenyl group to create 1-phenylcyclopropane carboxamide derivatives. nih.gov These compounds have been investigated for a range of pharmacological activities, including antitumor, antibacterial, and antifungal properties. nih.gov Studies on these derivatives often involve evaluating their cytotoxic effects on various cancer cell lines to identify potential therapeutic agents. nih.govmdpi.com The goal of these synthetic efforts is to establish structure-activity relationships (SAR), which provide insights into how specific chemical features influence the biological activity of the compounds. nih.gov

The table below summarizes key data for the parent compound and a representative derivative.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Investigated Applications |

| This compound | C₆H₁₂N₂O | 128.17 | Cyclopropane ring, primary amine | Building block in organic synthesis, precursor for medicinal chemistry. evitachem.com |

| N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide | C₁₀H₂₀N₂O | 184.28 | Cyclopropane ring, secondary amine | Lead compound for drug discovery, potential modulator of enzyme or receptor activity. smolecule.com |

Biological Activity and Molecular Interactions of N 2 Aminoethyl Cyclopropanecarboxamide Derivatives Preclinical Research

Molecular Target Identification and Binding Studies

There is a lack of specific preclinical studies that identify and characterize the molecular targets of N-(2-aminoethyl)cyclopropanecarboxamide. General statements suggest that compounds with similar structures may interact with enzymes and receptors, but concrete evidence for this specific compound is not documented. nih.gov

Receptor Ligand Interaction Characterization

Specific data from receptor ligand interaction studies for this compound are not available. Research on analogous structures, such as cyclopropyl (B3062369) analogues of 2-amino-5-phosphonopentanoic acid (AP5), has shown interaction with the N-methyl-D-aspartate (NMDA) receptor. nih.gov However, the structural differences are significant, and it cannot be inferred that this compound would exhibit similar activity.

Determination of Binding Affinities

In the absence of identified molecular targets, there have been no studies determining the binding affinities (e.g., Ki, Kd, IC50) of this compound or its derivatives for specific biological macromolecules.

Structure-Activity Relationship (SAR) Derivation for this compound Analogs

No formal structure-activity relationship (SAR) studies for a series of this compound analogs have been published. SAR studies are crucial for optimizing the potency and selectivity of lead compounds, but this requires a confirmed biological activity to measure.

Influence of Cyclopropane (B1198618) Ring Substitution Patterns on Biological Effects

There is no available research on how substitutions on the cyclopropane ring of this compound influence its biological effects. For other classes of cyclopropane-containing compounds, substitutions on the ring have been shown to significantly impact biological activity. bohrium.com

Role of Amide and Aminoethyl Substituents in Bioactivity

The specific roles of the amide and aminoethyl substituents in the bioactivity of this compound have not been elucidated. In other classes of molecules, such as fatty N-acyldiamines, the length and nature of the acyl chain and the diamine linker are critical for their antimicrobial activity. nih.gov For instance, compounds like N-(2-aminoethyl)dodecanamide have demonstrated activity against Gram-positive bacteria. nih.gov However, these findings are on compounds with a linear alkyl chain instead of a cyclopropane ring and therefore are not directly comparable.

Computational Chemistry Approaches in Drug Discovery and Lead Optimization

Computational methods are integral to modern drug discovery, enabling the rapid screening of vast chemical libraries and the rational design of molecules with enhanced potency and selectivity. For cyclopropanecarboxamide (B1202528) derivatives, these in silico techniques have been pivotal in identifying and optimizing lead compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as a cyclopropanecarboxamide derivative, and its target protein at the atomic level. For instance, docking studies have been employed to investigate the binding of amide derivatives containing cyclopropane to the active sites of microbial enzymes. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's binding affinity.

Table 1: Key Computational Parameters in Drug Design

| Parameter | Description | Relevance to Cyclopropanecarboxamide Derivatives |

|---|---|---|

| Docking Score | A scoring function to estimate the binding affinity of a ligand to a receptor. | Predicts how well a derivative fits into a target's active site. |

| Binding Free Energy (ΔG) | The overall energy change upon binding of a ligand to a receptor. | Quantifies the strength of the interaction, aiding in lead optimization. nih.gov |

| Hydrogen Bonds | Non-covalent attraction between a hydrogen atom and an electronegative atom. | Identifies critical interactions for stabilizing the ligand-receptor complex. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution. | Highlights the role of the cyclopropane ring in binding to nonpolar pockets. |

In silico screening involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. This approach has been instrumental in the discovery of inhibitors for various enzymes, including Glycogen Synthase Kinase 3β (GSK-3β), a key target in several diseases, including neurodegenerative disorders and cancer. acs.org Virtual screening campaigns have successfully identified novel scaffolds, such as pyrazolopyrimidine derivatives, as potent GSK-3β inhibitors. nih.gov

Rational analog design utilizes the structural information from known active compounds and their target interactions to design new, improved molecules. This strategy has been applied to develop selective inhibitors for specific kinase isoforms, such as PI3Kα. nih.gov For cyclopropanecarboxamide derivatives, this involves modifying the core scaffold to enhance interactions with specific residues in the target's active site. For example, in the context of GSK-3β, analogs can be designed to form specific hydrogen bonds with key amino acids like Val135 in the ATP-binding pocket, thereby increasing inhibitory potency. nih.govmdpi.com The unique conformational constraints imposed by the cyclopropane ring can be exploited in rational design to improve selectivity and metabolic stability. nih.govmdpi.com

Strategic Applications of N 2 Aminoethyl Cyclopropanecarboxamide in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

As a bifunctional molecule, N-(2-aminoethyl)cyclopropanecarboxamide serves as a versatile intermediate in the construction of more elaborate chemical structures. evitachem.com The terminal primary amine provides a nucleophilic site for a wide array of chemical transformations, while the cyclopropane (B1198618) ring introduces conformational rigidity and a specific spatial arrangement that can be crucial for biological activity.

Synthesis of Advanced Organic Molecules

The reactivity of the primary amino group allows for its participation in nucleophilic substitution and addition reactions, enabling the extension of the molecular framework. evitachem.com It can be acylated, alkylated, or used in reductive amination to build larger, more complex molecules. The cyclopropane moiety is a key pharmacophore in many bioactive compounds, and using this compound as a starting material provides a direct route to incorporate this valuable structural motif. While specific, large-scale syntheses of named advanced molecules originating directly from this compound are not extensively documented in public literature, its derivatives are subjects of synthetic studies. For example, related N-substituted (2-aminoethyl)cyclopropanecarboxamides are synthesized to explore structure-activity relationships, indicating the parent compound's role as a foundational scaffold for creating libraries of new chemical entities. ontosight.ai

Precursors in Early-Stage Drug Discovery Research

The structural features of this compound make it an attractive precursor for molecules in drug discovery. The combination of the rigid cyclopropane ring and the flexible linker is prevalent in compounds designed to interact with biological targets like enzymes and receptors. ontosight.ai The cyclopropane ring can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering advantages in metabolic stability and binding affinity.

Research into the broader class of cyclopropanecarboxamides has revealed a wide spectrum of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor effects. nih.gov Derivatives of this compound are investigated for their potential as therapeutic agents. ontosight.ai For instance, the core structure is found in molecules explored for treating infectious diseases and cancer, where the specific geometry conferred by the cyclopropane ring is critical for biological function. ontosight.ai This highlights the compound's value as a starting point for medicinal chemistry campaigns aimed at developing novel therapeutics.

Table 2: Research Areas for this compound Derivatives

| Therapeutic Area | Rationale for Use |

| Oncology | The cyclopropane motif is present in various anticancer agents; derivatives are explored for their ability to interact with biological targets in cancer cells. ontosight.ai |

| Infectious Diseases | Investigated for potential antimicrobial properties as part of broader studies on cyclopropanecarboxamides. ontosight.ai |

| Neuropharmacology | The rigid structure can lead to specific conformations that are desirable for targeting receptors in the central nervous system. |

Contributions to Chemical Process Development and Specialty Chemicals Production

In the realm of industrial chemistry, intermediates like this compound are valuable for the production of specialty chemicals. These are chemicals produced for specific applications and are often characterized by their unique molecular structures. The compound can be used as a building block in multi-step syntheses that are part of a larger manufacturing process. evitachem.com

While detailed public reports on its specific role in large-scale process development are limited, compounds with its structural characteristics are often employed to introduce specific functionalities into a final product. For example, the primary amine can be used to graft the molecule onto a polymer backbone, or the entire molecule can serve as a key fragment in the synthesis of a performance chemical, such as a specialized coating or adhesive component. Its utility lies in its ability to contribute unique properties, such as rigidity and polarity, to the final product.

Utility in Material Science Research

The application of this compound in material science, though not widely documented, can be inferred from its chemical structure. The presence of a reactive primary amine allows for its incorporation into polymeric materials. Through reactions like amidation or epoxide ring-opening, the molecule can be covalently bonded into polymer chains or used as a cross-linking agent.

Incorporating the cyclopropane moiety into a polymer can influence its macroscopic properties, such as thermal stability, rigidity, and surface characteristics. For instance, its use in the synthesis of functional polymers could lead to materials with tailored properties for specific applications, such as advanced coatings, membranes, or biocompatible materials for medical devices. nih.gov The development of such materials often relies on the availability of unique building blocks like this compound to achieve desired performance characteristics. mdpi.com

Integration into Advanced Peptide and Bioconjugate Chemistry

The structure of this compound is well-suited for applications in peptide science and bioconjugation, where precise control over molecular architecture is paramount.

Incorporation into Peptides via Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides from amino acid building blocks. nih.gov this compound can be envisioned as a non-standard building block or a molecular linker in SPPS.

The terminal primary amine of the molecule can be coupled to the C-terminal carboxylic acid of a growing peptide chain that is anchored to a solid support. This reaction would typically be mediated by standard peptide coupling reagents. Once incorporated, the peptide chain can be further elongated from the N-terminus of the next amino acid.

The inclusion of the this compound unit would introduce a unique structural element into the peptide backbone. The cyclopropane ring imposes a rigid kink, which can be used to induce specific secondary structures or to serve as a conformationally restricted spacer between different parts of the peptide. This can be particularly useful in the design of peptidomimetics, where the goal is to create molecules that mimic the structure and function of natural peptides but with enhanced stability or activity. The molecule can also act as a linker to attach other functional groups, such as fluorescent dyes or therapeutic payloads, to the peptide. nih.govmdpi.com

In bioconjugate chemistry, which involves linking different molecules together to create novel functionalities, this compound can serve as a stable, compact linker. nih.govrsc.org Its primary amine can be functionalized to react with specific groups on proteins, nucleic acids, or other biomolecules, creating well-defined bioconjugates for diagnostic or therapeutic applications. researchgate.netnih.gov

Design and Application of Noncanonical Amino Acid (ncAA) Motifs

The incorporation of noncanonical amino acids into peptides and proteins is a powerful strategy to enhance their therapeutic properties, such as stability against enzymatic degradation, improved receptor affinity and selectivity, and controlled biological activity. This compound presents a unique structural framework for the design of novel ncAA motifs. This is primarily due to the presence of a rigid cyclopropane ring coupled with a flexible aminoethyl linker.

The design of ncAAs based on the this compound scaffold can be envisioned through several approaches. The primary amine of the aminoethyl group can serve as a point of attachment to the peptide backbone, mimicking the alpha-amino group of natural amino acids. The cyclopropanecarboxamide (B1202528) moiety would then function as a unique side chain, introducing conformational constraints not achievable with natural amino acid residues.

The cyclopropane ring, with its inherent rigidity and defined stereochemistry, can be strategically employed to lock the peptide backbone into a specific secondary structure, such as a β-turn or a helical conformation. This conformational rigidity is a sought-after property in drug design, as it can lead to higher binding affinities and specificities for biological targets. Small, strained ring molecules like phenylcyclopropane carboxamide are known to have rigid, defined conformations and unique electronic properties, making them valuable subunits in biologically active compounds. nih.gov

Furthermore, the aminoethyl linker provides a degree of flexibility, allowing the cyclopropane ring to orient itself in a manner that is optimal for interaction with a target receptor or enzyme. The length and substitution of this linker could be modified to fine-tune the conformational properties of the resulting ncAA.

The application of such ncAA motifs extends to the development of peptidomimetics, where the goal is to create small molecules that mimic the structure and function of larger peptides. By replacing a portion of a peptide sequence with an ncAA derived from this compound, it may be possible to create more stable and orally bioavailable drug candidates.

Detailed research into the incorporation of this compound itself as an ncAA is an emerging area. However, the principles established from studies on other cyclopropane-containing amino acids provide a strong rationale for its potential utility. For instance, cyclopropyl-amino acids are known to be useful as enzyme inhibitors and as substitutes for natural amino acids in peptide hormones to enhance bioactivity and stability. lumenlearning.com

Below are interactive data tables summarizing key properties and potential research directions for this compound as a noncanonical amino acid motif.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12N2O | Internal Calculation |

| Molecular Weight | 128.17 g/mol | Internal Calculation |

| Appearance | White to off-white solid | evitachem.com |

| Solubility | Soluble in water and polar organic solvents | evitachem.com |

| Key Structural Features | Cyclopropane ring, primary amine, amide group | evitachem.com |

Table 2: Potential Research Findings from Incorporation of this compound-based ncAAs

| Research Area | Potential Finding | Rationale |

| Peptide Conformation | Induction of stable β-turn or helical structures. | The rigid cyclopropane ring restricts backbone dihedral angles. |

| Enzymatic Stability | Increased resistance to proteolysis. | The non-natural structure is not recognized by proteases. |

| Receptor Binding | Enhanced affinity and selectivity for target receptors. | The fixed conformation can lead to a more favorable binding entropy. |

| Bioavailability | Improved oral bioavailability of peptide drugs. | The modified peptide may have better membrane permeability and stability. |

The synthesis of this compound can be achieved through the coupling of cyclopropanecarboxylic acid and ethylenediamine. evitachem.com This straightforward synthesis makes it an accessible building block for further chemical modifications in the design of more complex ncAA motifs.

Q & A

Q. What are the standard synthetic routes for N-(2-aminoethyl)cyclopropanecarboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with 1,2-diaminoethane. A common method includes activating the carboxylic acid using reagents like EDCl/HOBt or thionyl chloride to form an acyl chloride intermediate, followed by reaction with aminoethylamine under inert conditions (e.g., nitrogen atmosphere) . Solvents such as dichloromethane or THF are used, with temperatures maintained at 0–25°C to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures ≥95% purity. Optimization focuses on minimizing cyclopropane ring strain effects by controlling reaction pH and stoichiometry .

Q. How is the physicochemical stability of this compound characterized in experimental settings?

Stability assessments employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and phase transitions. For example, TGA reveals a sharp single-stage decomposition above 300°C, while DSC identifies endothermic peaks correlating with melting points or mesophasic changes . Solubility is tested in polar (water, DMSO) and nonpolar solvents (hexane), with hydrochloride salt forms enhancing aqueous solubility . Purity is validated using HPLC (C18 columns, acetonitrile/water gradients) and NMR (¹H/¹³C) to confirm amine and cyclopropane proton environments .

Advanced Research Questions

Q. What experimental strategies are used to investigate the biological activity of this compound derivatives?

In vitro binding assays (e.g., SPR, ITC) quantify interactions with targets like neurotransmitter receptors or kinases. For example, structural analogs with cyclobutane or cyclohexane rings are screened against kinase panels to assess selectivity . Cell-based assays (MTT, apoptosis markers) evaluate cytotoxicity and mechanism of action, with IC₅₀ values compared across derivatives. In silico docking (AutoDock, Schrödinger) predicts binding poses, leveraging the cyclopropane ring’s conformational rigidity to optimize ligand-receptor complementarity .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from structural variations (e.g., cyclopropane vs. cyclobutane rings) or assay conditions. Meta-analyses should:

- Compare substituent effects using SAR tables (e.g., EC₅₀ values for analogs with methyl, fluoro, or amino groups).

- Standardize assay protocols (e.g., ATP concentrations in kinase assays) to reduce variability .

- Employ advanced techniques like cryo-EM or X-ray crystallography to resolve binding mode ambiguities .

Q. What methodologies are employed to study the metabolic pathways of this compound?

Radiolabeled (¹⁴C or ³H) compounds track metabolic fate in hepatocyte incubations. LC-MS/MS identifies metabolites, focusing on hydrolysis of the amide bond or cyclopropane ring oxidation. Cytochrome P450 inhibition/induction assays (CYP3A4, CYP2D6) assess drug-drug interaction risks. Pharmacokinetic studies in rodent models measure bioavailability and half-life, with data normalized to structural analogs (e.g., N-(2-aminoethyl)cyclobutanecarboxamide) .

Comparative Structural Analysis

Methodological Notes

- Synthetic Optimization : Use low-temperature Schlenk techniques to prevent amine oxidation during coupling .

- Data Interpretation : Apply multivariate analysis (PCA) to differentiate assay artifacts from true biological effects in high-throughput screens .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for compounds with uncharacterized toxicological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.